molecular formula C14H16N2O2S B2713969 (5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396809-45-2

(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No. B2713969
CAS RN: 1396809-45-2
M. Wt: 276.35
InChI Key: SGYGNCQYWORYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as MPTM and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Structural Analysis and Antiproliferative Activity

A study by Prasad et al. (2018) synthesized a novel bioactive heterocycle related to the specified compound and evaluated its antiproliferative activity. The compound's structure was characterized using IR, 1H NMR, LC-MS spectra, and confirmed by X-ray diffraction studies. This research highlights the importance of structural characterization in understanding the bioactivity of novel heterocyclic compounds, suggesting potential pathways for investigating the specified compound's applications in bioactive molecule development (Prasad et al., 2018).

Chlorine-Methyl Exchange Rule in Heterocyclic Analogs

Swamy et al. (2013) examined isomorphous structures of heterocyclic analogs, revealing adherence to the chlorine-methyl exchange rule. This study's insights into structural disorder and isomorphism could inform research on the specified compound's synthesis and structural characterization, especially concerning its thiophene and piperidine components (Swamy et al., 2013).

DFT and Docking Studies for Antibacterial Activity

Research by Shahana and Yardily (2020) on thiazolyl and thiophenyl methanone compounds involved synthesis, spectral characterization, and theoretical studies, including DFT calculations and docking studies. These compounds were analyzed for antibacterial activity, indicating a methodology that could be applied to assess the specified compound's potential antibacterial properties (Shahana & Yardily, 2020).

Bioactivation Pathway Analysis in Human Liver Microsomes

Yu et al. (2011) elucidated a novel bioactivation pathway of an isoxazole compound in human liver microsomes, involving enzyme-catalyzed ring opening. This research provides a foundation for understanding the metabolic fate and potential toxicological implications of isoxazole-containing compounds, potentially applicable to the specified compound's research (Yu et al., 2011).

Antimicrobial Activity of Isoxazole Derivatives

Sanjeeva et al. (2022) synthesized isoxazole derivatives, including a structure similar to the specified compound, and evaluated their antibacterial and antifungal activities. This study's approach to synthesizing and assessing antimicrobial efficacy could guide research into the specified compound's potential as an antimicrobial agent (Sanjeeva et al., 2022).

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-8-13(15-18-10)14(17)16-5-2-11(3-6-16)12-4-7-19-9-12/h4,7-9,11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYGNCQYWORYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.